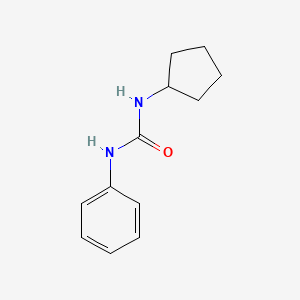![molecular formula C21H27N3O3 B4889671 6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as HPPN and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of HPPN is not fully understood. It has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. HPPN has also been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
HPPN has been found to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. HPPN has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, HPPN has been found to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HPPN in lab experiments is its neuroprotective effects, which make it useful for studying the mechanisms of neurodegenerative diseases. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying the mechanisms of cancer. However, one limitation of using HPPN in lab experiments is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for HPPN research. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of HPPN and its effects on various biochemical and physiological processes.
Métodos De Síntesis
HPPN can be synthesized using various methods such as the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 3-(4-methoxyphenyl)propylamine followed by the reaction with nicotinoyl chloride. The yield of this method is around 30%. Another method involves the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 3-(4-methoxyphenyl)propylamine followed by the reaction with 2-chloronicotinoyl chloride. This method has a higher yield of around 70%.
Aplicaciones Científicas De Investigación
HPPN has been studied for its potential applications in scientific research. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. HPPN has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
6-(4-hydroxypiperidin-1-yl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-27-19-7-4-16(5-8-19)3-2-12-22-21(26)17-6-9-20(23-15-17)24-13-10-18(25)11-14-24/h4-9,15,18,25H,2-3,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDWQJXVYJBCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)
![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B4889635.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)
![3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
![ethyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4889670.png)
![[1-({1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4889674.png)

